molecular formula C21H17N5O5S B11344005 5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11344005
M. Wt: 451.5 g/mol
InChI Key: ZLQBJXLQALSSQH-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an oxazole ring with methoxyphenyl and pyrimidinylsulfamoyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the oxazole ring and the attachment of the methoxyphenyl and pyrimidinylsulfamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17N5O5S

Molecular Weight

451.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17N5O5S/c1-30-16-7-3-14(4-8-16)19-13-18(25-31-19)20(27)24-15-5-9-17(10-6-15)32(28,29)26-21-22-11-2-12-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26)

InChI Key

ZLQBJXLQALSSQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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